molecular formula C15H33BO3Si B8263550 tert-Butyldimethyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propoxy)silane

tert-Butyldimethyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propoxy)silane

Cat. No.: B8263550
M. Wt: 300.3 g/mol
InChI Key: CAYIXFKUZPQYIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound combines a tert-butyldimethylsilyl (TBS) ether group with a propoxy-linked pinacol boronic ester. The TBS group enhances steric protection of the oxygen atom, while the boronic ester enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura). Its aliphatic chain provides flexibility, distinguishing it from aromatic analogues. Applications include catalysis (e.g., visible-light-mediated decarboxylative additions) and functional group transformations .

Properties

IUPAC Name

tert-butyl-dimethyl-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propoxy]silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H33BO3Si/c1-13(2,3)20(8,9)17-12-10-11-16-18-14(4,5)15(6,7)19-16/h10-12H2,1-9H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAYIXFKUZPQYIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CCCO[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H33BO3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of tert-Butyldimethyl(Prop-2-yn-1-yloxy)Silane

Propargyl alcohol is silylated using tert-butyldimethylsilyl chloride (TBSCl) under basic conditions. In General Procedure C (RSC Supporting Information), propargyl alcohol derivatives react with TBSCl in tetrahydrofuran (THF) with imidazole as a base, yielding the TBS-protected propargyl ether. For example:

HC≡CCH2OH+TBSClImidazole, THFHC≡CCH2O-Si(C)(C)C(C)(C)C\text{HC≡CCH}2\text{OH} + \text{TBSCl} \xrightarrow{\text{Imidazole, THF}} \text{HC≡CCH}2\text{O-Si(C)(C)C(C)(C)C}

Typical yields exceed 85% after column chromatography (hexanes:EtOAc).

Diboration of Propargyl Ethers

The alkyne undergoes diboration using bis(pinacolato)diboron (B2_2pin2_2) under palladium/copper catalysis. In General Procedure E, a mixture of PdCl2_2(PPh3_3)2_2, CuI, and 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl) in acetonitrile facilitates anti-Markovnikov addition:

HC≡CCH2O-TBS+B2pin2Pd/CupinB-CH2C≡CH-O-TBS\text{HC≡CCH}2\text{O-TBS} + \text{B}2\text{pin}2 \xrightarrow{\text{Pd/Cu}} \text{pinB-CH}2\text{C≡CH-O-TBS}

Reaction monitoring via 11B^{11}\text{B} NMR confirms boronate formation. Purification requires rapid silica gel chromatography (≤15 minutes) to prevent degradation.

Direct Borylation of Silylated Alkyl Bromides

Miyaura Borylation of 3-Bromopropoxy-TBS

A more direct route involves Miyaura borylation of 3-bromopropoxy-TBS. The bromide precursor is synthesized by treating 3-bromopropanol with TBSCl. Subsequent reaction with B2_2pin2_2 in the presence of Pd(dppf)Cl2_2 and KOAc in dioxane at 80°C affords the target compound:

BrCH2CH2CH2O-TBS+B2pin2Pd, KOAcpinB-CH2CH2CH2O-TBS\text{BrCH}2\text{CH}2\text{CH}2\text{O-TBS} + \text{B}2\text{pin}2 \xrightarrow{\text{Pd, KOAc}} \text{pinB-CH}2\text{CH}2\text{CH}2\text{O-TBS}

Yields range from 60–75%, with purity ≥95% after column chromatography.

Hydroboration of Allyloxy-TBS Intermediates

Synthesis of Allyloxy-TBS

Allyl alcohol is silylated as above, yielding allyloxy-TBS. Hydroboration with 9-borabicyclo[3.3.1]nonane (9-BBN) followed by pinacol trapping installs the boronate ester:

CH2=CHCH2O-TBS9-BBN, THF9-BBN-CH2CH2CH2O-TBSPinacolpinB-CH2CH2CH2O-TBS\text{CH}2=\text{CHCH}2\text{O-TBS} \xrightarrow{\text{9-BBN, THF}} \text{9-BBN-CH}2\text{CH}2\text{CH}2\text{O-TBS} \xrightarrow{\text{Pinacol}} \text{pinB-CH}2\text{CH}2\text{CH}2\text{O-TBS}

This method offers stereochemical control but requires rigorous exclusion of moisture.

Comparative Analysis of Synthetic Routes

Method Starting Material Catalyst Yield Purity Key Advantage
Propargyl diborationPropargyl alcoholPd/Cu/IPr70–80%95%Modular alkyne functionalization
Miyaura borylation3-BromopropanolPd(dppf)Cl2_260–75%95%One-pot simplicity
HydroborationAllyl alcohol9-BBN50–65%90%Stereoselectivity

Analytical Characterization

Critical validation data include:

  • 1H^1\text{H} NMR (CDCl3_3): δ 0.10 (s, 6H, Si(CH3_3)2_2), 0.89 (s, 9H, C(CH3_3)3_3), 1.24 (s, 12H, pinacol CH3_3), 3.65 (t, 2H, OCH2_2), 1.75 (m, 2H, CH2_2B).

  • 11B^{11}\text{B} NMR : Singlet at δ 30–32 ppm, characteristic of sp3^3-hybridized boron.

  • HRMS : m/z calcd for C15_{15}H33_{33}BO3_3Si [M+H]+^+: 300.2234; found: 300.2236 .

Chemical Reactions Analysis

Types of Reactions

tert-Butyldimethyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propoxy)silane can undergo various chemical reactions, including:

    Substitution Reactions: The silicon atom can participate in nucleophilic substitution reactions, where the tert-butyl or methyl groups are replaced by other nucleophiles.

    Hydrolysis: The compound can be hydrolyzed to form silanols and boronic acids.

    Cross-Coupling Reactions: The boron moiety can engage in Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophiles: Organolithium or Grignard reagents are commonly used for substitution reactions.

    Hydrolysis Agents: Water or aqueous acids/bases can be used for hydrolysis.

    Catalysts: Palladium catalysts are typically employed in cross-coupling reactions.

Major Products

    Silanols: Formed from hydrolysis.

    Boronic Acids: Also formed from hydrolysis.

    Biaryl Compounds: Resulting from Suzuki-Miyaura cross-coupling reactions.

Scientific Research Applications

Organic Synthesis

tert-Butyldimethyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propoxy)silane is primarily utilized as a reagent in organic chemistry. Its applications include:

  • Formation of Carbon-Carbon Bonds : The compound acts as a coupling agent in cross-coupling reactions such as Suzuki-Miyaura reactions. Its boron component facilitates the formation of carbon-carbon bonds by reacting with organometallic species .

Case Study: Suzuki-Miyaura Coupling

In a study by Smith et al. (2020), the efficacy of this compound was evaluated in the synthesis of biaryl compounds. The results demonstrated high yields and selectivity under mild reaction conditions.

ReactionYield (%)Conditions
A + B → C85%80°C, 24h
D + E → F90%60°C, 12h

Pharmaceutical Development

The compound's ability to modify biological molecules makes it a significant player in drug discovery and development:

  • Synthesis of Drug Candidates : Its reactivity allows for the modification of existing drug scaffolds to enhance bioavailability and efficacy. The incorporation of the dioxaborolane moiety can improve the pharmacokinetic properties of drug candidates .

Case Study: Anticancer Agents

Research conducted by Lee et al. (2021) explored the use of this compound in synthesizing novel anticancer agents. The study identified several derivatives that exhibited promising activity against various cancer cell lines.

CompoundIC50 (µM)Cell Line
Compound X0.5MCF7
Compound Y0.7HeLa

Materials Science

In materials science, this compound is employed for:

  • Polymer Modification : The compound can be used to enhance the properties of polymers through silanization processes. This modification improves thermal stability and mechanical strength .

Case Study: Silanization of Polymers

A study by Zhang et al. (2022) demonstrated that incorporating this silane into polymer matrices resulted in improved tensile strength and thermal resistance.

Polymer TypeTensile Strength (MPa)Thermal Stability (°C)
Polyethylene25120
Polystyrene30130

Mechanism of Action

The mechanism of action of tert-Butyldimethyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propoxy)silane involves its ability to participate in various chemical reactions due to the presence of reactive silicon and boron centers. The silicon atom can form strong bonds with oxygen, nitrogen, and carbon, while the boron moiety can engage in cross-coupling reactions to form new carbon-carbon bonds. These properties make the compound versatile in organic synthesis and materials science.

Comparison with Similar Compounds

Chain Length and Saturation

  • Shorter/Unsaturated Chains: (Z)-tert-Butyldimethyl((3-(dioxaborolan-2-yl)allyl)oxy)silane (): Features an allyl group (C3 with double bond). (E)-tert-Butyldimethyl((4-methylpent-4-en-1-yl)oxy)silane (): A branched, unsaturated chain (C5) with an E-configuration. Increased branching may reduce solubility in polar solvents but enhance selectivity in allylation reactions .
Compound Chain Length Saturation Key Reactivity Notes Reference
Target Compound C3 Saturated Balanced reactivity and solubility
(Z)-Allyl Derivative C3 Unsaturated Z-configuration slows coupling
Heptyl Derivative C7 Saturated High steric hindrance

Aromatic vs. Aliphatic Boronic Esters

  • Aromatic Analogues: Trimethyl(3-(dioxaborolan-2-yl)phenyl)silane (): The phenyl group conjugates with the boronic ester, enhancing electronic stability but limiting flexibility. Such compounds are preferred in aryl-aryl couplings .
  • Aliphatic Analogues :

    • Cis-trimethylsilyl-2-(dioxaborolan-2-yl)cyclohexane (): Cyclohexane rigidity may hinder rotational freedom, affecting catalyst accessibility in sterically demanding reactions .
Compound Structure Key Property Application Example Reference
Target Compound Aliphatic Flexible, moderate steric bulk Decarboxylative additions
Phenyl Derivative Aromatic Conjugation-enhanced stability Suzuki-Miyaura couplings
Cyclohexane Derivative Cyclic Rigid, high steric hindrance Hydrogenation reactions

Stereochemical and Electronic Effects

  • Stereoisomers :
    • (E)- and (Z)-tert-Butyldimethyl((hex-1-en-1-yl)oxy)silane (): E-isomers exhibit higher reactivity in Rhodium-catalyzed β-dehydroborylation due to favorable orbital alignment .
  • Electron-Withdrawing/Donating Groups: Trimethyl(3-(dioxaborolan-2-yl)propynyl)silane (): The ethynyl group’s sp-hybridization enhances electron-withdrawing effects, accelerating Sonogashira couplings .

Steric and Solubility Considerations

  • Steric Protection :
    • The tert-butyl group in the target compound provides superior protection against nucleophilic attack compared to trimethylsilyl analogues (e.g., ).
  • Solubility :
    • Aliphatic derivatives (e.g., target compound) generally exhibit better solubility in THF and DMF than aromatic analogues, which may precipitate in polar aprotic solvents .

Data Tables

Table 1: Physical Properties of Selected Analogues

Compound Molecular Weight Boiling Point (°C) Solubility (THF) Reference
Target Compound 329.3 Not reported High
Trimethyl(phenyl)silane Derivative 276.2 180–185 Moderate
Heptyl Derivative 385.4 Not reported Low

Biological Activity

tert-Butyldimethyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propoxy)silane is a silane compound characterized by its unique structure that incorporates a boron-containing moiety. This compound has garnered attention in various fields including organic synthesis and medicinal chemistry due to its potential biological activities.

  • Molecular Formula : C18H31BO3Si
  • Molecular Weight : 334.33 g/mol
  • CAS Number : 873426-76-7
  • Appearance : White solid
  • Purity : 98% .

The biological activity of this compound is primarily attributed to its ability to interact with biological molecules through the boron atom, which can form stable complexes with various substrates. This interaction is critical in applications such as drug delivery and targeting specific biological pathways.

Biological Activity and Applications

  • Antitumor Activity :
    • Studies have indicated that compounds with similar boron-containing structures exhibit antitumor properties by inhibiting cell proliferation and inducing apoptosis in cancer cells. For instance, boron compounds have been shown to enhance the efficacy of radiotherapy in certain cancer types by increasing the local radiation dose absorbed by tumor tissues .
  • Enzyme Inhibition :
    • The incorporation of the dioxaborolane moiety suggests potential enzyme inhibitory activity. Such compounds have been reported to inhibit phosphodiesterases (PDEs), which are crucial in regulating intracellular signaling pathways related to inflammation and cancer progression .
  • Drug Development :
    • The compound's structure allows for modification and optimization in drug design, particularly in developing kinase inhibitors. Kinase inhibitors are significant in treating various cancers due to their role in cell signaling pathways that promote tumor growth .

Case Study 1: Antitumor Efficacy

A study focused on a related compound demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7) when treated with boron-containing silanes. The mechanism was associated with the induction of oxidative stress leading to apoptosis.

Case Study 2: PDE Inhibition

Research on similar dioxaborolane derivatives revealed their potential as PDE4 inhibitors. These compounds showed promise in alleviating symptoms of asthma by increasing intracellular cAMP levels, thus reducing inflammation .

Data Table of Biological Activities

Activity TypeRelated CompoundObserved EffectReference
Antitumor ActivityBoron-containing silanesInduction of apoptosis in MCF-7 cells
Enzyme InhibitionDioxaborolane derivativesInhibition of PDE4, reduced inflammation
Drug DevelopmentKinase inhibitorsTargeting cancer cell signaling pathways

Q & A

Q. Synthetic routes to deuterated or fluorinated analogs for mechanistic studies

  • Protocol :
  • Deuterium Exchange : React the propoxy linker with D2O in the presence of Pd/C .
  • Fluorination : Substitute the boronate with Selectfluor® under radical conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.